molecular formula C25H25N3O3S B5181695 4-(benzyloxy)-N-({[3-(butyrylamino)phenyl]amino}carbonothioyl)benzamide

4-(benzyloxy)-N-({[3-(butyrylamino)phenyl]amino}carbonothioyl)benzamide

カタログ番号 B5181695
分子量: 447.6 g/mol
InChIキー: LYRAUQSMWHMREQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(benzyloxy)-N-({[3-(butyrylamino)phenyl]amino}carbonothioyl)benzamide, also known as BPTES, is a small molecule inhibitor that targets the glutaminase enzyme. This enzyme is responsible for converting glutamine into glutamate, which is a crucial step in cancer cell metabolism. BPTES has been studied extensively for its potential use in cancer treatment, as well as for its role in understanding the metabolic pathways of cancer cells.

作用機序

4-(benzyloxy)-N-({[3-(butyrylamino)phenyl]amino}carbonothioyl)benzamide works by binding to the active site of the glutaminase enzyme, preventing it from converting glutamine into glutamate. This leads to a buildup of glutamine in the cell, which can cause a variety of metabolic disruptions and ultimately lead to cell death.
Biochemical and Physiological Effects:
4-(benzyloxy)-N-({[3-(butyrylamino)phenyl]amino}carbonothioyl)benzamide has been shown to have a variety of biochemical and physiological effects on cancer cells. These include a reduction in cell proliferation, induction of apoptosis, and disruption of metabolic pathways. Additionally, 4-(benzyloxy)-N-({[3-(butyrylamino)phenyl]amino}carbonothioyl)benzamide has been shown to have synergistic effects when used in combination with other cancer treatments, such as chemotherapy and radiation therapy.

実験室実験の利点と制限

One advantage of 4-(benzyloxy)-N-({[3-(butyrylamino)phenyl]amino}carbonothioyl)benzamide is its specificity for the glutaminase enzyme, which allows for targeted inhibition of cancer cell metabolism. However, 4-(benzyloxy)-N-({[3-(butyrylamino)phenyl]amino}carbonothioyl)benzamide also has limitations, such as its poor solubility in water and its potential toxicity at high concentrations.

将来の方向性

There are several future directions for research on 4-(benzyloxy)-N-({[3-(butyrylamino)phenyl]amino}carbonothioyl)benzamide. These include the development of more potent and selective glutaminase inhibitors, as well as the exploration of combination therapies that can enhance the efficacy of 4-(benzyloxy)-N-({[3-(butyrylamino)phenyl]amino}carbonothioyl)benzamide. Additionally, research is needed to better understand the metabolic pathways affected by 4-(benzyloxy)-N-({[3-(butyrylamino)phenyl]amino}carbonothioyl)benzamide and how they can be targeted for cancer treatment.
In conclusion, 4-(benzyloxy)-N-({[3-(butyrylamino)phenyl]amino}carbonothioyl)benzamide is a promising small molecule inhibitor with potential applications in cancer treatment. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. Future research directions include the development of more potent and selective inhibitors, exploration of combination therapies, and further understanding of metabolic pathways affected by 4-(benzyloxy)-N-({[3-(butyrylamino)phenyl]amino}carbonothioyl)benzamide.

合成法

4-(benzyloxy)-N-({[3-(butyrylamino)phenyl]amino}carbonothioyl)benzamide can be synthesized using a multi-step process, starting with the reaction of 4-bromobenzoyl chloride with sodium benzoate to form 4-benzyloxybenzoic acid. This compound is then reacted with thionyl chloride to form the corresponding acid chloride, which is then reacted with 3-(butyrylamino)aniline to form the desired product, 4-(benzyloxy)-N-({[3-(butyrylamino)phenyl]amino}carbonothioyl)benzamide.

科学的研究の応用

4-(benzyloxy)-N-({[3-(butyrylamino)phenyl]amino}carbonothioyl)benzamide has been extensively studied for its potential use in cancer treatment. By inhibiting glutaminase, 4-(benzyloxy)-N-({[3-(butyrylamino)phenyl]amino}carbonothioyl)benzamide can effectively starve cancer cells of the glutamine they need for energy and growth. This has been shown to be effective in a variety of cancer types, including breast, lung, and prostate cancer.

特性

IUPAC Name

N-[[3-(butanoylamino)phenyl]carbamothioyl]-4-phenylmethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O3S/c1-2-7-23(29)26-20-10-6-11-21(16-20)27-25(32)28-24(30)19-12-14-22(15-13-19)31-17-18-8-4-3-5-9-18/h3-6,8-16H,2,7,17H2,1H3,(H,26,29)(H2,27,28,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYRAUQSMWHMREQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC(=CC=C1)NC(=S)NC(=O)C2=CC=C(C=C2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(benzyloxy)-N-{[3-(butanoylamino)phenyl]carbamothioyl}benzamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。